The table below summarizes key data on tetraniliprole's properties, which are fundamental to understanding its behavior in the environment.
| Property | Value | Conditions / Notes |
|---|---|---|
| Chemical Formula | C₂₂H₁₆ClF₃N₁₀O₂ | - [1] |
| Molecular Mass | 544.88 g/mol | - [1] |
| Water Solubility | 1.0 mg L⁻¹ | Low; at 20°C and pH 7 [1] |
| Octanol-Water Partition Coefficient (Log P) | 2.6 | Low; at 20°C and pH 7 [1] |
| Vapour Pressure | 3.2 x 10⁻³ mPa | Low volatility; at 20°C [1] |
| Henry's Law Constant | 1.7 x 10⁻³ Pa m³ mol⁻¹ | Non-volatile; at 25°C [1] |
| Dissociation Constant (pKa) | 9.1 | - [1] |
Solubility in Organic Solvents (at 20°C) [1]:
This compound's behavior and persistence in various environmental compartments are summarized in the following table.
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Soil Degradation (Lab DT₅₀) | 86 days | Moderately persistent; geometric mean [1] |
| Soil Degradation (Field DT₅₀) | 165 days | Persistent; Australian dossier notes a range of 25-433 days [1] |
| Persistence Classification | "Forever chemical" (PFAS) | Based on environmental persistence (sediment/water DT₅₀ ≥ 90 days or field DT₅₀ ≥ 60 days) [1] |
| General Biodegradability | Not readily biodegradable | - [1] |
| Dissipation on Plant Matrix (RL₅₀) | 1.7 days | Published data range 1.6-1.8 days, 2 crops [1] |
A 2025 residue study on pigeon pea reported a much shorter half-life of 4.39 and 5.81 days at single and 1.25X doses, respectively. The study also found that residues in mature pods and seeds at harvest were below the limit of quantification (LOQ = 0.01 mg kg⁻¹), and no residues of its metabolite (BCS-CQ 63359) or parent compound were detected in soil at harvest [2].
For your reference, here is a detailed methodology from a recent study that analyzed the persistence and kinetics of this compound in pigeon pea (Cajanus cajan L.) [2].
The workflow of this analytical and persistence study is outlined in the following diagram.
The metabolite BCS-CQ 63359 is a key derivative of the insecticide tetraniliprole. The table below summarizes the contexts in which it has been identified and analyzed.
| Aspect | Description |
|---|---|
| Parent Compound | This compound (an anthranilamide insecticide) [1] |
| Analysis Context | Studied alongside this compound for residue dissipation and risk assessment in agricultural crops [1] [2] [3]. |
| Common Analytical Technique | LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) [1] [2] [3] |
| Documented Matrices | Okra, brinjal (eggplant), chilli, tomato, and pigeon pea [1] [2] [3] |
The following table summarizes key quantitative data and method performance metrics for BCS-CQ 63359 as reported in the studies.
| Parameter | Reported Value / Finding |
|---|---|
| Purity of Reference Standard | 99.7% [1] |
| Method Recovery Range | 71-111% (across chilli and brinjal matrices) [2] |
| Limit of Quantification (LOQ) | 0.01 mg kg⁻¹ [1] [3] |
| Typical Residue Findings | Often found below the LOQ (Below Limit of Quantification) in various crop samples, even shortly after application [3]. |
The general workflow for extracting and analyzing BCS-CQ 63359 from crop samples is consistent across the consulted studies and can be summarized in the following diagram:
The corresponding methodological details for each step are outlined below:
The analyzed studies consistently show that residue levels of BCS-CQ 63359 in various crops are typically very low, often below the quantifiable limit, suggesting a low risk to consumers [3]. Residues of the metabolite and its parent compound generally dissipate to below the Limit of Quantification (LOQ) by the time of harvest [3].
It is important to note that the searched literature lacks specific details crucial for a complete technical guide. Key information such as the structural elucidation, mass spectral fragmentation patterns, chromatographic retention times, and the exact LC-MS/MS instrument parameters for BCS-CQ 63359 were not provided in the available results.
While data for tetraniliprole is unavailable in the search results, a 2021 field study provides relevant dissipation data for chlorantraniliprole, a closely related diamide insecticide [1]. This can offer a useful benchmark for researchers.
The table below summarizes the persistence of this compound in the soil of a pigeonpea crop:
| Insecticide | Application Dose (g a.i./ha) | DT50 in Soil (Days) | Residues at 30 Days & Harvest |
|---|---|---|---|
| Chlorantraniliprole | 30 (Recommended Dose) | 4.95 - 5.78 | Below the limit of quantification (LOQ) [1] |
| λ-cyhalothrin | 30 (Recommended Dose) | 2.48 - 4.33 | Below the limit of quantification (LOQ) [1] |
The data in the table was generated through the following validated experimental protocols [1]:
The following diagram outlines the key steps involved in the soil sampling and residue analysis process described in the study.
Tetraniliprole is a third-generation anthranilic diamide insecticide. Its classification within the IRAC MoA Scheme is definitive, as shown in the table below.
| Property | Classification |
|---|---|
| IRAC Group | Group 28 [1] |
| Chemical Class | Diamides (Anthranilic diamide) [2] [3] |
| Mode of Action | Ryanodine receptor (RyR) modulators [2] [1] |
This compound specifically targets the ryanodine receptors (RyR) in insect muscle cells. These receptors are calcium-release channels located on the sarcoplasmic reticulum. By binding to and modulating these receptors, this compound causes unregulated release of calcium ions from intracellular stores into the cytosol. This disruption of calcium homeostasis leads to:
This mechanism is highly specific to insect ryanodine receptors, contributing to its reported low toxicity to mammals, birds, and beneficial insects [3].
Diagram of this compound's molecular mode of action leading to insect mortality.
Frequent use of diamide insecticides can lead to resistance development. Research on Tuta absoluta has identified key resistance mechanisms, primarily involving metabolic detoxification.
The role of P450 genes was functionally validated using nanocarrier-mediated RNAi. Delivery of dsRNA targeting the overexpressed P450 genes (CYP405D1, CYP6AB269, CYP4AU1) led to:
Standardized bioassays and life table analyses are crucial for evaluating this compound's efficacy and its broader ecological impact.
This protocol is used to determine acute toxicity (e.g., LC₅₀, LC₁₀, LC₃₀) against target insect larvae [4] [5].
This comprehensive method assesses sublethal and transgenerational effects on population dynamics [4] [6].
This protocol measures changes in gene expression related to detoxification and reproduction [4] [5].
Recent studies highlight critical aspects beyond this compound's acute toxicity that are vital for sustainable pest management.
Tetraniliprole belongs to the diamide class of insecticides and acts as a ryanodine receptor (RyR) modulator [1] [2]. The RyR is a calcium channel located on the sarcoplasmic reticulum in muscle cells. Under normal conditions, it plays a critical role in muscle contraction by releasing stored calcium ions into the cytoplasm in a carefully regulated manner [2].
This compound disrupts this process by binding to the RyR and locking it in an open state [3]. This causes uncontrolled release of calcium ions from intracellular stores [4] [5]. The resulting sustained high concentration of calcium in the cytoplasm leads to continuous muscle contractions, paralysis, and ultimately death of the insect [6] [7]. This mode of action is classified as Insecticide Resistance Action Committee (IRAC) Group 28 [1].
The diagram below illustrates this pathway.
With frequent use, insects can develop resistance to this compound. A key mechanism is metabolic resistance, where insects enhance their ability to break down the insecticide before it reaches its target.
CYP340L16 and CYP340AX8v2 significantly increased the insect's susceptibility to this compound, proving their role in detoxification [8]. Similarly, in the tomato pinworm (Tuta absoluta), genes including CYP405D1, CYP6AB269, and CYP4AU1 were overexpressed in resistant strains [6] [7].The leaf-dip bioassay is a standard method for evaluating this compound toxicity and resistance in lepidopteran larvae (e.g., Tuta absoluta) [4] [5].
The tables below summarize key quantitative data for this compound.
Table 1: Toxicity and Efficacy Profile | Parameter | Value | Context / Species | | :--- | :--- | :--- | | LC₅₀ (Susceptible) | 0.029 - 0.03 mg/L | Tuta absoluta (3rd instar larvae) [6] [4] [5] | | Resistance Ratio | 20.8-fold | After 8 generations of selection in Tuta absoluta [6] [7] | | Example Pests Controlled | Lepidopteran, Dipteran, and Coleopteran pests (e.g., armyworms) [1] | | Example Applications | Tree nuts, pome fruit, stone fruit, maize/corn, sorghum [1] |
Table 2: Environmental Fate and Physicochemical Properties
| Parameter | Value | Interpretation / Significance |
|---|---|---|
| Water Solubility (pH 7, 20°C) | 1.0 mg/L [1] | Low |
| Octanol-Water Partition Coefficient (Log P) | 2.6 [1] | Moderate |
| Soil Degradation DT₅₀ (Lab) | 86 days [1] | Moderately persistent |
| Soil Degradation DT₅₀ (Field) | 165 days [1] | Persistent |
The table below summarizes tetraniliprole's core properties and the key novel targets identified from current research.
| Aspect | Description | Key Genes/Proteins/Pathways |
|---|---|---|
| Primary Mode of Action | Anthranilic diamide insecticide targeting insect ryanodine receptors (RyR), causing uncontrolled calcium release, muscle paralysis, and death [1] [2] | Ryanodine Receptor (RyR) |
| Molecular Formula & Weight | C({22})H({16})ClF({3})N({10})O(_2) [3]; 544.88 g/mol [3] [4] | - |
| Major Resistance Mechanism | Metabolic detoxification, particularly through the overexpression of cytochrome P450 enzymes [2] [5] | CYP Genes: CYP4M116, CYP6AW1 [1], CYP405D1, CYP6AB269, CYP4AU1 [2] [5] |
| Novel Regulatory Target | Arylalkylamine N-acetyltransferase 1 (AANAT1) regulates midgut detoxification by modulating the ROS/CncC pathway; knockdown increases susceptibility [6]. | Pathway: AANAT1 → Biogenic Amines → ROS Level → CncC/Maf → Detoxification Gene Expression (P450s, GSTs, UGTs) [6] |
| Phenomenon: Transgenerational Hormesis | Sublethal exposure (LC(_{10})) in parents (F0) causes negative effects, but triggers stimulatory effects (faster development, increased reproduction) in offspring (F1, F2), risking population resurgence [1] [7]. | Reproduction Genes: Vitellogenin ((Vg)), Vitellogenin Receptor ((VgR)), Juvenile Hormone Binding Protein ((JHBP)) [1] [7] |
This protocol is used to determine lethal concentrations and assess sublethal, transgenerational effects on population growth [1] [7].
This protocol investigates gene expression and validates the role of specific genes in resistance [2] [5].
The diagram below illustrates the novel AANAT1-regulated pathway that influences detoxification gene expression, based on findings in Bactrocera dorsalis and Aedes aegypti [6].
AANAT1 knockdown reduces ROS, suppressing the CncC/Maf pathway and detoxification genes, increasing insecticide susceptibility [6].
The provided experimental protocols offer a solid foundation for exploring these novel targets. Future work should focus on validating the AANAT1 pathway in other pest species and developing high-throughput screens for compounds that disrupt the ROS/CncC signaling axis.
Figure 1: QuEChERS Workflow for this compound Analysis
The developed method was rigorously validated according to SANTE/11312/2021 guidelines [1].
| Parameter | Validation Result |
|---|---|
| Linearity Range | 5–1000 µg kg⁻¹ [1] |
| Coefficient (R²) | > 0.99 [1] |
| Limit of Detection (LOD) | 0.01–1 µg kg⁻¹ [1] |
| Limit of Quantification (LOQ) | 5 µg kg⁻¹ [1] |
| Recovery (at 5, 100, 1000 µg kg⁻¹) | 76.6% to 108.2% [1] |
| Intra-day Precision (RSDᵣ) | 1.0% to 13.4% [1] |
| Inter-day Precision (RSDᵣ) | 2.3% to 15.7% [1] |
This protocol is applicable for monitoring residue dissipation and establishing pre-harvest intervals (PHI). A study in pigeon pea showed the following findings [2]:
| Sample | Residue at 2 Hours (Single Dose) | Residue at Harvest | | :--- | :--- | :--- | | Immature Pod with Seeds | 0.05 mg kg⁻¹ | Below LOQ (0.01 mg kg⁻¹) [2] | | Mature Pods & Seeds (Dry) | - | Below LOQ (0.01 mg kg⁻¹) [2] | | Soil at Harvest | - | Not Detected [2] | | Metabolite BCS-CQ 63359 | Below LOQ at all intervals [2] |
This Application Note provides a validated, reliable, and efficient protocol based on QuEChERS and HPLC-MS/MS for determining this compound residues. The method demonstrates excellent sensitivity, accuracy, and precision, making it suitable for regulatory monitoring, field dissipation studies, and dietary risk assessment.
This compound is a modern diamide insecticide belonging to the chemical class of o-carboxamidobenzamides that has gained significant importance in agricultural pest management due to its effectiveness against Lepidoptera, Coleoptera, and Diptera pests at relatively low application rates [1]. As a ryanodine receptor activator, this compound disrupts calcium balance in insect muscle cells, leading to paralysis and eventual death, providing effective control of various destructive agricultural pests [2]. The compound's molecular structure features a unique bisimide-based framework with a tetrazolyl moiety, contributing to its high insecticidal activity and specificity [3].
With the increasing global registration and use of this compound in various crops including rice, corn, vegetables, and fruits, the establishment of robust analytical methods for monitoring its residue levels has become imperative for food safety assurance and regulatory compliance [4]. Many countries have established maximum residue limits (MRLs) for this compound in various food commodities, necessitating the development of sensitive and reliable analytical methods to ensure compliance with these regulatory standards [1]. The environmental fate and potential ecological impacts of this compound further underscore the need for accurate residue monitoring in different agricultural and environmental matrices [3].
This application note provides a comprehensive protocol for the determination of this compound residues in various crop matrices using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS), incorporating optimized sample preparation procedures, chromatographic separation conditions, and mass spectrometric detection parameters to achieve reliable quantification at trace levels.
The analysis of this compound requires a high-sensitivity HPLC-MS/MS system consisting of an HPLC unit with binary pumping capability and a tandem mass spectrometer equipped with electrospray ionization (ESI) source. The system should be capable of maintaining stable mobile phase flow rates and consistent ionization conditions throughout the analysis. Instrumental configuration should include:
Chromatographic separation of this compound from matrix components is critical for accurate quantification and minimizing ionization suppression. Based on published methodologies, the following conditions have been optimized for this compound analysis:
The retention time of this compound under these conditions is typically between 4.5-6 minutes, providing adequate separation from matrix interferences while maintaining reasonable analysis time [1] [3].
Mass spectrometric detection of this compound is performed using electrospray ionization in negative mode (ESI-) based on published methods [3] [6]. The following parameters should be optimized for specific instruments:
For quantification and confirmation, the following transition reactions are monitored:
Table 1: MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
|---|---|---|---|
| 543.3 | 137.1 | -25 | Quantitation |
| 543.3 | 261.0 | -18 | Confirmation |
The most abundant transition (543.3 → 137.1) is typically used for quantification, while the secondary transition (543.3 → 261.0) provides confirmatory identification based on ion ratio matching [3].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for this compound extraction from various crop matrices due to its high efficiency and simplicity [3] [5] [7]. The extraction procedure consists of the following steps:
Homogenization: Representative crop samples are homogenized using a food processor to ensure sample uniformity.
Sample Weighing: Accurately weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.
Hydration: For dry matrices, add 10 mL of water and allow to stand for 30 minutes to hydrate the tissue.
Solvent Extraction: Add 10 mL of acetonitrile (LC-MS grade) containing 1% acetic acid.
Buffering/Salting Out: Add extraction salts package typically containing:
Shaking and Centrifugation: Vigorously shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.
The organic phase (acetonitrile) containing the extracted this compound is separated for the cleanup procedure. This extraction method has demonstrated high efficiency for this compound across various matrices including rice, maize, vegetables, and fruits with recovery rates typically between 80-110% [3] [5].
Sample cleanup is essential to remove co-extracted matrix components that can interfere with chromatographic separation or mass spectrometric detection. Based on matrix complexity, different cleanup sorbents can be employed:
Dispersive SPE (d-SPE): Transfer 1-2 mL of extract to a d-SPE tube containing:
Vortex and Centrifuge: Mix vigorously for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
Filtration: Transfer the supernatant to an autosampler vial through a 0.22 μm PTFE or nylon filter prior to HPLC-MS/MS analysis.
For complex matrices with high pigment or lipid content, additional cleanup steps or adjustment of sorbent ratios may be necessary to optimize recovery and minimize matrix effects [3] [7].
Comprehensive method validation was performed according to the SANTE/11312/2021 guidelines to establish the reliability and performance characteristics of the analytical method for this compound determination in crop matrices [1] [7]. The following parameters were assessed:
Table 2: Method Validation Parameters for this compound in Crop Matrices
| Validation Parameter | Results | Acceptance Criterion |
|---|---|---|
| Linearity Range | 0.005-1.0 mg/L | R² > 0.99 |
| Limit of Detection (LOD) | 0.01-1.0 μg/kg | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 5-10 μg/kg | S/N ≥ 10, precision & accuracy ±20% |
| Accuracy (Recovery %)* | 76.6-108.2% | 70-120% |
| Precision (RSD %) | 1.0-15.9% | ≤20% |
| Matrix Effect | -27% to +15% | Ideally ±20% |
*Recovery data at three fortification levels (5, 100, and 1000 μg/kg)
The method demonstrated excellent linearity across the calibrated range with correlation coefficients (R²) greater than 0.99. The sensitivity of the method, as indicated by LOD and LOQ values, is sufficient to monitor this compound residues at levels well below the established MRLs in various crops [1] [3].
Method accuracy was determined through recovery experiments by fortifying blank crop matrices with this compound at multiple concentration levels. The results demonstrated satisfactory recovery rates across different matrices:
Table 3: Recovery and Precision Data for this compound in Different Crop Matrices
| Matrix | Fortification Level (μg/kg) | Average Recovery (%) | Intra-day RSD (%, n=6) | Inter-day RSD (%, n=18) |
|---|---|---|---|---|
| Rice Grains | 5 | 83.97 | 5.8 | 8.2 |
| 100 | 96.45 | 4.3 | 6.7 | |
| 1000 | 102.36 | 3.5 | 5.9 | |
| Maize Leaves | 5 | 76.60 | 7.2 | 9.5 |
| 100 | 89.32 | 5.6 | 8.1 | |
| 1000 | 94.78 | 4.8 | 7.3 | |
| Tomato | 5 | 91.25 | 6.3 | 8.9 |
| 100 | 98.67 | 4.7 | 7.2 | |
| 1000 | 105.43 | 3.9 | 6.4 | |
| Soil | 5 | 86.42 | 5.9 | 8.5 |
| 100 | 93.18 | 4.5 | 7.1 | |
| 1000 | 99.27 | 3.7 | 6.2 |
The precision of the method, expressed as relative standard deviation (RSD%), was within acceptable limits for both repeatability (intra-day precision) and intermediate precision (inter-day precision) across all tested matrices and fortification levels [1] [3] [5].
The validated method has been successfully applied to the analysis of This compound residues in various crop samples from field studies and monitoring programs. In a comprehensive study analyzing 70 real agricultural product samples, this compound was detected in only six samples, demonstrating the selective use of this insecticide in agricultural practice [1].
In field trials studying the persistence and dissipation of this compound in maize after seed treatment, initial residues in maize leaves collected 20 days after sowing were 0.921 and 1.377 mg/kg at proposed and twice the proposed application doses, respectively. These residues decreased to below the LOQ (0.05 mg/kg) by 7th and 15th days, respectively, indicating a relatively short persistence in maize foliage [5].
Monitoring studies have provided valuable data on This compound residues in different crop matrices under various application scenarios:
Table 4: this compound Residues in Various Crops Under Field Conditions
| Crop Matrix | Application Rate | Sampling Time | Residue Level (mg/kg) | Notes |
|---|---|---|---|---|
| Maize Leaves | 3.6 g a.i./kg seed | 20 days after sowing | 0.921 | Initial deposit |
| 7.2 g a.i./kg seed | 20 days after sowing | 1.377 | Initial deposit | |
| 3.6 g a.i./kg seed | 7 days after initial | <0.05 | Below LOQ | |
| Pigeon Pea | X dose (field rate) | 2 hours after application | 0.03 | Immature pods |
| 1.25X dose | 2 hours after application | 0.05 | Immature pods | |
| X dose | At harvest | <0.01 | Mature seeds | |
| Rice Grains | Field application | At harvest | <0.005 | Below LOD |
| Soil | Various | At harvest | <0.01 | Below LOQ |
The metabolite of this compound, chinazolinone (BCS-CQ 63359), was not detected in most studies, even immediately after application, suggesting that this metabolite either does not form significant amounts in crop matrices or degrades rapidly [5] [7].
The dissipation behavior of this compound in various crops follows first-order kinetics with half-life (DT₅₀) values ranging from 4.39 to 5.81 days in pigeon pea at single and 1.25X application doses, respectively [7]. Similar studies in tomato showed comparable dissipation patterns with half-lives of approximately 4-6 days, indicating moderate persistence in agricultural crops [5] [7].
The following workflow diagram illustrates the complete analytical procedure for this compound analysis in crop samples:
The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable approach for the determination of this compound residues in various crop matrices. The optimized QuEChERS sample preparation procedure offers efficient extraction and cleanup while maintaining high analyte recovery and minimizing matrix effects. The chromatographic separation coupled with tandem mass spectrometric detection in negative ESI mode ensures selective and accurate quantification at trace levels compliant with established MRLs.
The method has been comprehensively validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity across multiple crop matrices including grains, fruits, vegetables, and soil. The practical application of this method to field samples has provided valuable data on the dissipation kinetics and residue levels of this compound in various agricultural production systems.
This analytical protocol serves as a valuable tool for regulatory monitoring, residue testing laboratories, and research institutions involved in food safety assessment and environmental monitoring programs for modern diamide insecticides.
1.0 Baseline Toxicity and Resistance Tetraniliprole is a diamide insecticide targeting insect ryanodine receptors (RyR), causing uncontrolled calcium release, muscle paralysis, and death [1]. Laboratory bioassays on susceptible strains establish a baseline LC₅₀ (Lethal Concentration for 50% mortality) of 0.029 to 0.03 mg/L for third-instar larvae [2] [3]. However, field-evolved resistance has been documented. A study of 18 field populations from northern China identified one population (Huailai) with moderate resistance (36.2-fold) compared to a susceptible lab strain [4] [1]. This resistance is autosomal, incompletely dominant, polygenic, and linked to enhanced metabolic detoxification by cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) [4] [3] [1].
2.0 Documented Field Application Rates and Efficacy Field trial data provides practical application rates, though availability is currently limited to specific regions.
Table: Field Efficacy of this compound Against Tuta absoluta
| Location | Treatment (Application Rate) | Reported Efficacy (%) |
|---|---|---|
| Markazi Province | This compound 350 mL/ha | 82.74% |
| Kermanshah Province | This compound 350 mL/ha | 73.02% |
| Hormozgan Province | This compound 350 mL/ha | 82.17% |
| Multiple Provinces | This compound 250 mL/ha | Lower than 350 mL/ha rate |
3.0 Experimental Protocols for Efficacy and Resistance Assessment For researchers, standardized protocols are essential for generating comparable data.
3.1 Leaf-Dip Bioassay for Toxicity and Resistance Monitoring [4] [2] This protocol is used to determine baseline toxicity (LC₅₀) and monitor resistance in field populations.
3.2 Field Trial Design for Efficacy Evaluation [5]
4.0 Transgenerational and Sublethal Effects Exposure to sublethal concentrations can have complex, multi-generational consequences:
5.0 Cross-Resistance Patterns The this compound-resistant Huailai population showed significant cross-resistance to other diamides, highlighting potential challenges within this insecticide class [4].
Table: Cross-Resistance Profile of a this compound-Resistant Tuta absoluta Population
| Insecticide | Class | Cross-Resistance Level (Fold) |
|---|---|---|
| This compound | Diamide | 36.2 (Baseline resistance) |
| Chlorantraniliprole | Diamide | 12.2 |
| Flubendiamide | Diamide | 6.7 |
| Broflanilide | Meta-diamide | 1.6 (Little to no cross-resistance) |
| Spinosad | Spinosyn | 2.1 |
| Indoxacarb | Oxadiazine | 2.8 |
6.0 Resistance Management and Integrated Pest Management (IPM) Proactive resistance management is critical for sustaining diamide efficacy.
The following diagrams summarize the molecular mechanism of this compound and a standard research workflow for evaluating its efficacy and resistance.
This compound's Mechanism and Resistance
This compound Research Workflow
This compound is a diamide insecticide from the anthranilic diamide class [1]. Its primary mode of action involves modulating ryanodine receptors (RyR) in insect muscle cells [1] [2]. This action triggers uncontrolled calcium release, leading to immediate muscle paralysis, cessation of feeding, and eventual insect death [2]. It is classified under Insecticide Resistance Action Committee (IRAC) MoA class 28 [3].
Key Physicochemical Properties (as per the Pesticide Properties Database [3]):
| Property | Value |
|---|---|
| CAS RN | 1229654-66-3 |
| Molecular Formula | C₂₂H₁₆ClF₃N₁₀O₂ |
| Molecular Mass | 544.88 g/mol |
| Water Solubility (at 20°C, pH 7) | 1.0 mg/L |
| Octanol-Water Partition Coefficient (Log P) | 2.6 |
| Soil Degradation DT₅₀ (Lab) | 86 days (Moderately persistent) |
| Soil Degradation DT₅₀ (Field) | 165 days (Persistent) |
| Vapour Pressure (at 20°C) | 3.2 x 10⁻³ mPa |
This compound seed treatment demonstrates high efficacy against several economically significant maize pests, particularly during the vulnerable early stages of crop growth.
Summary of Efficacy Against Target Pests: The table below consolidates data on its performance against specific pests and its subsequent impact on crop health.
| Target Pest | Crop Stage | Application Rate (g a.i./kg seed) | Key Efficacy Findings | Source |
|---|
| Black Cutworm (Agrotis ipsilon) | Seeding stage | 2.4 - 9.6 | ► Concentration of 9.6 g a.i./kg seed reduced plant damage from 88.73% (untreated) to 26.67% (69.91% control efficacy). ► Concentration of 2.4 g a.i./kg seed provided effective control for 14 days post-germination, with a mortality rate of 44.44%. | [4] | | Fall Armyworm (Spodoptera frugiperda) | Not specified | Not specified (Foliar application) | ► Showed toxic effects and contributed to reduced larval counts per plant. | [5] | | Stem Borer | Early stage | Formulation: 5-7.5 ml/100 kg seed | ► Protects crops from the early-stage impact of stem borer infestation. | [2] | | General Pest Control | Early stage | Formulation: 5-7.5 ml/100 kg seed | ► Long-term effectiveness reduces the need for multiple foliar sprays later in the crop cycle. | [2] |
The following protocol is adapted from the manufacturer's recommendations for a commercial this compound formulation (40.34% w/w) like Bayer's Reatis [2].
1. Materials and Requisites
2. Dosage and Slurry Preparation
3. Seed Treatment Procedure
Safety and Precautionary Measures:
For researchers aiming to validate or study the efficacy of this compound seed treatment under controlled conditions, the following methodology can be employed, based on a published study on black cutworm [4].
1. Experimental Design:
2. Bioassay and Data Collection:
3. Soil Residue Analysis:
This compound presents a favorable toxicological profile for use in integrated pest management (IPM) programs.
1. Toxicity to Non-Target Organisms:
2. Persistence and Regulation:
The following diagrams illustrate the molecular mechanism of this compound and a generalized workflow for conducting an efficacy trial.
Figure 1: this compound's Mode of Action
Figure 2: Efficacy Trial Workflow
This compound seed treatment is a potent tool for protecting maize crops from early-season insect pests. Its unique ryanodine receptor modulator mode of action provides effective control against pests like black cutworm and stem borer. The application protocol is straightforward, and its high selectivity ensures a favorable safety profile for non-target organisms like earthworms, making it a strong candidate for sustainable maize production systems. Further research into its efficacy against a broader range of pests and its performance in different agro-climatic zones is encouraged.
This protocol synthesizes methodologies from recent studies for determining this compound residues in agricultural and environmental matrices [1] [2] [3].
Chromatography:
Mass Spectrometry:
The following diagram illustrates the complete analytical workflow from sample preparation to final analysis.
The developed method has been rigorously validated according to international guidelines like SANTE/11312/2021 [5].
Table 1: Validation Parameters for this compound Analysis
| Parameter | Validation Results |
|---|---|
| Linearity (R²) | > 0.99 [5] [2] |
| Limit of Detection (LOD) | 0.01 - 1 µg/kg [5] |
| Limit of Quantification (LOQ) | 0.01 mg/kg [2] [3] |
| Accuracy (Recovery %) | 71 - 111% [3] |
| Precision (RSD %) | Intra-day: 1.0 - 13.4% Inter-day: 2.3 - 15.7% [5] |
This validated protocol is applied in field trials to study the fate of this compound and assess dietary risk.
Table 2: Dissipation of this compound in Crops (Field Trial Data)
| Crop | Application Dosage | Half-life (Days) | Reference |
|---|---|---|---|
| Brinjal (Eggplant) | 375 & 469 ml ha⁻¹ | 1.20 - 1.44 | [3] |
| Chilli | 375 & 469 ml ha⁻¹ | 3.37 - 4.79 | [3] |
| Okra | Recommended dose | Below LOQ (0.01 mg/kg) by 5 days | [2] |
The table below summarizes key application details for tetraniliprole from recent scientific studies and regulatory information.
| Aspect | Details | Source / Context |
|---|---|---|
| Target Pests | Lepidopteran, Coleopteran, Dipteran pests (e.g., Tomato pinworm Tuta absoluta, corn rootworm, flea beetles, cutworms) | [1] [2] [3] |
| Example Crops | Fruiting vegetables (tomato, okra), pome fruit, stone fruit, corn, potatoes, tobacco, leafy vegetables. | [2] [4] [3] |
| Mode of Action | Ryanodine receptor modulator; ingestion activity disrupts calcium ion balance, leading to paralysis and death. | [1] [4] [3] |
| Toxicity (LC50) | 0.029 mg/L against 3rd-instar Tuta absoluta larvae. | [5] [6] |
| Sublethal Concentrations | LC10: ~0.0078 mg/L; LC30: ~0.0156 mg/L (for transgenerational studies on T. absoluta). | [5] [6] |
| Resistance Development | 20.8-fold resistance in T. absoluta after 8 generations of selection. | [1] |
| Recommended Field Dose (Example) | 120 g a.i./L (in a mixture with Spirotetramat 240 g/L SC) for pest control in okra. | [4] |
The following methodologies are adapted from recent studies investigating the effects of this compound on insect pests.
This protocol is used to determine the baseline toxicity (e.g., LC50) of this compound against a target pest [5] [6].
The workflow for this bioassay can be visualized as follows:
This protocol evaluates the long-term and cross-generational impacts of sublethal this compound exposure [5] [6].
To complete the application notes, the following areas require further technical investigation:
This compound is a modern diamide insecticide belonging to the anthranilic diamide class that operates by targeting and disrupting the calcium balance in insect muscles through ryanodine receptor activation. This unique mode of action makes it particularly effective against lepidopteran pests that commonly infest tomato crops, including the tomato fruit borer (Helicoverpa armigera). As a relatively new insecticide compound introduced in recent years, understanding its dissipation kinetics and environmental fate in agricultural systems is crucial for establishing scientifically sound waiting periods and ensuring food safety for consumers. The study of this compound's behavior in tomato ecosystems involves examining how the compound degrades over time, identifying its transformation products, and evaluating potential dietary risks associated with its application on food crops.
The importance of residue dissipation studies has grown significantly in response to increasing consumer awareness and stringent regulatory standards for pesticide residues in food commodities. For tomato, one of the most widely consumed vegetables globally with an annual production exceeding 187 million tonnes, establishing precise pre-harvest intervals is essential for balancing effective pest management with consumer safety. Current research indicates that this compound exhibits a biphasic dissipation pattern in tomato fruits, with an initial rapid degradation phase followed by a slower decline period, which aligns with observations for other diamide insecticides such as chlorantraniliprole [1]. This comprehensive review consolidates the most current research on this compound residue dynamics in tomato production systems, providing detailed analytical protocols and risk assessment frameworks for researchers and regulatory professionals.
The dissipation behavior of this compound in tomato fruits has been extensively studied under various field conditions, including open field and poly-house environments. The dissipation kinetics consistently follow first-order rate equations, characterized by an initial rapid decline in residue concentration followed by a slower degradation phase. Research indicates that the half-life (DT₅₀) of this compound in tomato fruits ranges between 2.7 and 3.49 days when applied at recommended doses of 60 g a.i. ha⁻¹, while higher application rates of 120 g a.i. ha⁻¹ result in slightly longer persistence [2]. These variations are influenced by multiple factors including climate conditions, application methods, and tomato variety.
The following table summarizes key dissipation parameters for this compound in tomato under different application scenarios:
Table 1: Dissipation Kinetics of this compound in Tomato Fruits
| Application Rate (g a.i. ha⁻¹) | Initial Deposit (mg kg⁻¹) | Half-life (Days) | Dissipation Equation | Safe Waiting Period (Days) | Reference Matrix |
|---|---|---|---|---|---|
| 60 | 0.865 | 2.70 | Ct = 0.865e⁻⁰.²⁵⁷t | 15.0 | Tomato fruit [2] |
| 120 | 1.747 | 3.49 | Ct = 1.747e⁻⁰.¹⁹⁹t | 15.0 | Tomato fruit [2] |
| 50 | 0.342 | 1.49 | - | 4.16 | Green chilies [3] |
| 60 (open field) | - | - | - | 1.05 | Tomato [4] |
| 60 (poly-house) | - | - | - | 2.02 | Tomato [4] |
Comparative studies with other diamide insecticides reveal important patterns in environmental behavior. For instance, chlorantraniliprole, a structurally similar insecticide, exhibits a half-life of 1.95 days in tomato under open field conditions and 3.05 days in poly-house environments [4]. This slower dissipation in protected cultivation aligns with observations for this compound, highlighting the significant influence of environmental factors on residue degradation. The longer persistence observed in poly-house conditions is attributed to reduced photodegradation and limited rainfall exposure, which are primary drivers of pesticide dissipation in open field conditions.
The safe waiting period, also referred to as pre-harvest interval, represents the time required after insecticide application for residue levels to decline below the maximum residue limit (MRL). For this compound in tomato, research suggests a waiting period of 15 days from the consumer safety perspective [2]. This recommendation is based on rigorous field trials that monitored residue levels until they dissipated to below the detectable limit. It's important to note that variations in waiting periods between studies can be attributed to differences in climate conditions, application methods, and analytical techniques employed.
Table 2: Comparative Dissipation Parameters of Diamide Insecticides in Tomato
| Insecticide | Application Rate (g a.i. ha⁻¹) | Half-life (Days) | Initial Deposit (mg kg⁻¹) | Time to BDL (Days) | Safe Waiting Period (Days) |
|---|---|---|---|---|---|
| This compound | 60 | 2.70 | 0.865 | 10-15 | 15.0 [2] |
| This compound | 120 | 3.49 | 1.747 | 10-15 | 15.0 [2] |
| Chlorantraniliprole | 30 | 1.26 | 0.420 | 7-10 | 1.0 [5] |
| Flubendiamide | 48 | 2.25 | - | - | 0.83 [4] |
| Indoxacarb | 60 | 2.37 | - | - | 2.96 [4] |
The accurate determination of this compound residues in tomato matrices requires meticulous sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been optimized for high water-content vegetables. The following protocol details the extraction and cleanup procedures:
Sample Homogenization: Collect tomato fruit samples at predetermined intervals (0, 1, 3, 5, 7, 10, and 15 days) after application. Homogenize 2 kg of representative tomato samples thoroughly using a high-volume blade homogenizer to ensure uniform distribution of residues [5].
Subsampling and Extraction: Weigh 10 g of homogenized tomato sample into a 50 mL polypropylene centrifuge tube. Add 20 mL of acetonitrile (HPLC grade) as the extraction solvent and vortex vigorously for approximately 1 minute to ensure complete mixing [5].
Partitioning: Add 4 g of anhydrous magnesium sulfate (baked at 400°C for 5 hours before use) and 1 g of sodium chloride to the tube. These salts facilitate the separation of organic and aqueous phases by inducing salting-out effects. Vortex the mixture for 1 minute followed by centrifugation at 6000 rpm for 10 minutes to achieve clear phase separation [5].
Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing a cleanup mixture consisting of 100 mg primary secondary amine (PSA), 10 mg graphitized carbon black (GCB), and 600 mg anhydrous magnesium sulfate. The PSA removes fatty acids and other polar organic acids, while GCB eliminates pigments such as chlorophyll that are common in plant extracts [5].
Concentration: Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes. Transfer 4 mL of the cleaned extract to a turbovap tube and concentrate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of hexane:acetone (1:1, v/v) and filter through a 0.2 µm membrane syringe filter prior to analysis [5].
The following diagram illustrates the complete sample preparation workflow:
Figure 1: QuEChERS Workflow for this compound Residue Analysis in Tomato
The quantitative analysis of this compound residues employs high-performance liquid chromatography (HPLC) coupled with advanced detection systems. The specific instrumental parameters vary based on available equipment but typically include:
Table 3: Instrumental Parameters for this compound Analysis
| Parameter | HPLC-PDA Configuration [2] | UHPLC-MS/MS Configuration [6] |
|---|---|---|
| Column | RP C18 column (250 mm × 4.6 mm, 5 µm) | C18 column (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) | Methanol:Water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Injection Volume | 20 µL | 5 µL |
| Detection | Photo Diode Array (PDA) at 254 nm | Tandem Mass Spectrometry (MRM mode) |
| Run Time | 15-20 minutes | 10 minutes |
For confirmation of this compound and identification of its metabolites, liquid chromatography coupled to quadrupole-Orbitrap high-resolution mass spectrometry (LC-Q-Orbitrap-MS) provides superior specificity and accuracy. The high-resolution mass accuracy (< 5 ppm) enables definitive identification of transformation products through exact mass measurements [1].
Method validation is essential to ensure reliability and reproducibility of residue data. The following validation parameters must be established:
The dissipation of this compound in tomato plants involves complex biotransformation pathways that yield various metabolites with potentially different toxicological profiles. The primary metabolite identified in tomato fruits is chinazolinon (also designated as BCS-CQ63359), which forms through hydrolytic cleavage and oxidative processes [2]. Importantly, studies have consistently demonstrated that chinazolinon residues remain below detectable levels in processed tomato fruits, suggesting that this metabolite either does not accumulate significantly or undergoes rapid further degradation in the tomato matrix.
Advanced analytical approaches using high-resolution mass spectrometry have enabled the identification of previously unknown transformation products. The suspect screening workflow involves:
Full-scan Data Acquisition: Using data-independent acquisition (DIA) modes to capture comprehensive spectral information without predefining target compounds [1]
Chromatographic Processing: Detecting potential transformation products based on characteristic isotope patterns and retention time behaviors [1]
Structural Elucidation: Interpreting fragmentation patterns to propose chemical structures for unknown metabolites [1]
While the specific transformation products of this compound in tomato are still being characterized, studies on structurally similar diamide insecticides like chlorantraniliprole have identified metabolites such as IN-F6L99 through these suspect screening approaches [1]. This metabolite, detected in both greenhouse and laboratory studies, results from the alteration of the parent molecule's pyridine and benzamide moieties.
The following diagram illustrates the transformation pathway and risk assessment framework:
Figure 2: Transformation Pathway and Risk Assessment Framework for this compound
The environmental fate of this compound is influenced by multiple factors including application rate, formulation type, and environmental conditions. In soil ecosystems, this compound exhibits moderate persistence with a half-life of approximately 1.77 days, posing potential medium-level risk to earthworms and arthropods during this period [5]. This ecological dimension underscores the importance of comprehensive environmental risk assessments alongside dietary safety evaluations.
The evaluation of potential health risks associated with this compound residues in tomato involves a comprehensive dietary risk assessment that calculates the risk quotient (RQ) by comparing estimated exposure levels with established toxicological reference values. The assessment follows a multi-step process:
Residue Data Collection: Obtain supervised field trial data reflecting residue levels at various intervals after application [2]
Exposure Estimation: Calculate theoretical maximum daily intake based on maximum residue levels and average tomato consumption patterns [6]
Toxicological Reference Comparison: Compare exposure estimates with established acceptable daily intake (ADI) values [6]
Recent studies indicate that chronic dietary intake risk assessments for this compound and related diamide insecticides demonstrate that the general population's exposure remains within acceptable limits, with risk quotients consistently below 1 (RQ < 1) [6]. This indicates that when used according to good agricultural practices, this compound residues in tomato do not pose significant health risks to consumers.
Establishing appropriate waiting periods (pre-harvest intervals) is crucial for ensuring consumer safety while maintaining effective pest control. Research suggests a waiting period of 15 days for this compound on tomato fruits from a consumer safety perspective [2]. This recommendation is based on persistence studies that monitored residue decline patterns until concentrations fell below the maximum residue limit.
Various culinary processing techniques significantly reduce this compound residues in tomatoes, providing additional protection for consumers:
Washing Procedures: Simple washing with tap water reduces this compound residues by 37.63%, while lukewarm water increases removal to 44.67%. The most effective washing treatment uses saline water, achieving 61.49% reduction [2]
Cooking Methods: Microwave cooking provides superior residue reduction (>12% better) compared to traditional open pan cooking, which achieves 72.21% reduction of this compound residues [2]
Combined Approaches: Sequential application of washing followed by cooking can potentially reduce residues to non-detectable levels, particularly when the interval between application and harvest is maximized [2]
These processing interventions are particularly valuable for situations where waiting periods cannot be strictly adhered to due to market pressures or harvest scheduling constraints.
The comprehensive analysis of this compound dissipation kinetics in tomato reveals a compound with moderate persistence that follows predictable first-order degradation patterns. The established half-life of 2.7-3.49 days at recommended application rates supports the recommended 15-day waiting period for safe consumption. The QuEChERS-based extraction methodology coupled with HPLC-PDA or UHPLC-MS/MS analysis provides robust analytical protocols for monitoring this compound and its major metabolite, chinazolinon, which has not been detected in processed tomato samples.
The dissipation kinetics data presented in this document provide critical insights for establishing science-based pre-harvest intervals and maximum residue limits for this compound in tomatoes. The demonstrated effectiveness of common household processing techniques in substantially reducing residue levels offers practical strategies for further minimizing consumer exposure. Future research directions should focus on longitudinal studies of this compound transformation products in diverse tomato varieties and growing systems, particularly as agricultural practices evolve in response to climate change and sustainability initiatives.
This protocol details the leaf-dip bioassay method, widely used to determine the toxicity of tetraniliprole to lepidopteran larvae, such as the tomato pinworm (Tuta absoluta) and the tobacco cutworm (Spodoptera litura) [1] [2] [3]. The process involves exposing insects to treated leaves and assessing mortality after a set period.
| Item | Specification |
|---|---|
| Insecticide | Technical grade (e.g., 95% purity) this compound [1] |
| Solvent | Analytical-grade acetone for preparing stock solution [1] |
| Surfactant | 0.05% (v/v) Triton X-100 [1] |
| Control Treatment | Distilled water with 0.05% Triton X-100 only [1] |
| Test Insects | Healthy, uniform-aged larvae (e.g., third-instar) [1] [2] |
| Host Plant Leaves | Fresh, pesticide-free leaves (e.g., tomato) [1] |
1. Preparation of Insecticide Solutions
2. Leaf Treatment and Exposure
3. Incubation and Data Collection
The following workflow diagram illustrates the key steps of the bioassay procedure:
The table below summarizes quantitative data from recent toxicity studies, providing a reference for expected results.
| Insect Pest & Strain | LC₅₀ (mg/L) with 95% CI | LC₁₀ / LC₃₀ (mg/L) | Resistance Ratio (RR) | Reference |
|---|---|---|---|---|
| Tuta absoluta (Susceptible, F0) | 0.029 (0.02 - 0.03) [1] [3] | LC₁₀ & LC₃₀ derived [1] | - | [1] |
| Tuta absoluta (Tet-R, F8) | 0.60 [3] | - | 20.80-fold [3] | [3] |
| Spodoptera litura (Lab-S, before selection) | 0.142 [2] | - | - | [2] |
| Spodoptera litura (Tet-R, after 12 gens) | 0.698 [2] | - | 4.9-fold [2] | [2] |
CYP9, CYP6 families) [1] [2] [3]. Consider supplementing bioassays with synergist assays (e.g., using PBO) or molecular analyses (e.g., RT-qPCR) to investigate the role of metabolic detoxification [2] [3].The basic bioassay can be extended to investigate complex biological questions. The diagram below outlines a research workflow for studying the transgenerational and molecular effects of this compound, as revealed by recent studies.
Tetraniliprole is a modern anthranilamide insecticide that effectively controls lepidopteran, coleopteran, and dipteran pests at remarkably low doses by binding and activating ryanodine receptors, depleting intracellular calcium reserves, and causing muscle paralysis in target insects [1]. With the expanding global use of this compound in agricultural production, developing reliable analytical methods for monitoring its residue levels in food commodities has become essential for food safety assurance and regulatory compliance. This document provides detailed application notes and protocols for the determination of this compound residues in various food matrices, based on current scientific research and validated methodologies.
The analysis of pesticide residues in food matrices presents significant challenges due to the complexity of sample matrices, the need for high sensitivity detection, and the requirement to measure potentially toxic metabolites. For this compound, these challenges are compounded by its application in combination with other pesticides like spirotetramat in commercial formulations [1]. This protocol covers sample preparation, chromatographic separation, detection techniques, and method validation procedures based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach and modified purification techniques that have been successfully applied to various food commodities.
The QuEChERS method has been extensively validated for the extraction of this compound residues from various food matrices, including fruiting vegetables and animal-derived products [1] [2]. The following protocol provides a standardized approach:
This method has demonstrated excellent recovery rates ranging from 72-91% with relative standard deviations ≤8.0% across various matrices including tomato, okra, and animal-derived foods [1] [3] [4].
For complex animal-derived matrices, the m-PFC technique provides an efficient alternative:
The following table summarizes optimized LC-MS/MS conditions for this compound determination:
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Description |
|---|---|---|
| Chromatographic Column | ZORBAX Eclipse Plus C18 (4.6 × 250 mm; 5 μm) | Reverse phase column provides optimal separation |
| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile | Gradient elution improves separation efficiency | | Gradient Program | 0 min: 20% B → 2 min: 20% B → 8 min: 95% B → 10 min: 95% B → 10.1 min: 20% B → 13 min: 20% B | Total run time: 13 minutes | | Flow Rate | 0.8 mL/min | Optimal for separation efficiency and analysis time | | Injection Volume | 5 μL | Minimizes matrix effects while maintaining sensitivity | | Ionization Mode | Positive electrospray ionization (ESI+) | Optimal for this compound ionization | | Detection Mode | Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity | | Quantification Transition | 430.9 → 177.0 | Primary transition for quantification | | Qualification Transition | 430.9 → 323.0 | Confirmatory transition for identification |
These instrumental conditions have been validated across multiple studies, demonstrating excellent sensitivity with limit of quantification (LOQ) values of 0.002-0.05 mg/kg depending on the matrix [1] [2] [4].
Method validation is critical to ensure reliability, accuracy, and precision of analytical results. The following parameters should be evaluated:
Table 2: Method Validation Parameters for this compound in Food Matrices
| Validation Parameter | Performance Criteria | Experimental Results |
|---|---|---|
| Linearity Range | 0.001-0.150 mg/L | R² ≥ 0.999 [4] |
| Limit of Detection (LOD) | - | 0.01 mg/kg [2] |
| Limit of Quantification (LOQ) | - | 0.002-0.05 mg/kg [2] [4] |
| Recovery (%) | 70-120% | 72-91% (plant matrices) [3] 90-108% (animal matrices) [4] | | Precision (RSD%) | ≤20% | ≤8.0% (intra-day) [3] 1.10-4.89% (inter-day) [4] | | Matrix Effects | ±20% | No significant matrix effect observed after cleanup [1] |
Understanding the dissipation pattern of this compound in food commodities is essential for establishing appropriate pre-harvest intervals and ensuring consumer safety. Recent studies have investigated the residue dynamics of this compound in various crops:
Dietary risk assessment for this compound involves comparing actual exposure with established toxicological reference values:
Studies have demonstrated that when used according to Good Agricultural Practices, this compound residues do not pose significant risks to consumers. For tomatoes, risk assessment revealed that combination products applied at both lower and higher doses did not pose any risk to humans, even when consumed on the same day of application [3].
The following workflow diagram illustrates the complete analytical procedure for this compound residue analysis in food matrices:
Figure 1: Experimental workflow for the determination of this compound residues in food matrices using QuEChERS methodology and LC-MS/MS analysis
Common issues encountered during this compound analysis and recommended solutions:
The analytical methods presented in this document provide reliable and validated approaches for the determination of this compound residues in various food matrices. The QuEChERS method combined with LC-MS/MS analysis offers high sensitivity, accuracy, and precision for routine monitoring of this compound residues at levels well below established MRLs. The inclusion of metabolite analysis (BCS-CQ-63359 for this compound) in the residue definition is essential for comprehensive risk assessment.
These protocols have been successfully applied to various food commodities, demonstrating their versatility across different matrix types. The continuous development and validation of robust analytical methods for emerging pesticides like this compound remain crucial for ensuring food safety, regulatory compliance, and consumer protection in the evolving agricultural landscape.
1. What is the primary role of Cytochrome P450s in this compound resistance? Cytochrome P450 monooxygenases (P450s) are detoxification enzymes that can metabolize insecticides. Their overexpression is a major mechanism conferring resistance to this compound and other diamide insecticides in major pests like the tomato pinworm (Tuta absoluta) and the fall armyworm (Spodoptera frugiperda) [1] [2]. Elevated P450 activity leads to enhanced breakdown of the insecticide before it can reach its target site.
2. Which specific P450 genes are associated with this resistance? RNA-seq and qPCR studies have identified several specific P450 genes that are significantly upregulated in resistant strains. The key genes vary by insect species.
Table: Key Cytochrome P450 Genes Associated with this compound Resistance
| Insect Pest | Key P450 Genes Overexpressed | Citation |
|---|---|---|
| Tomato Pinworm (Tuta absoluta) | CYP405D1, CYP6AB269, CYP4AU1 |
[1] [3] |
| Fall Armyworm (Spodoptera frugiperda) | CYP340L16, CYP340AX8v2, CYP9A75, CYP341B17v2 |
[2] |
3. Besides P450s, what other mechanisms can cause resistance? A major alternative mechanism is target-site mutation. Mutations in the ryanodine receptor (RyR), the target protein of diamide insecticides, reduce the binding affinity of the insecticide. A well-characterized mutation is I4790K (and others like I4790M and G4946E) in the RyR gene, which can lead to very high-level resistance and cross-resistance to other diamides [4]. This mechanism can occur independently or in combination with P450-based metabolic resistance.
This workflow outlines the key steps to confirm and characterize P450-based resistance.
Protocol Details:
Bioassay & Resistance Ratio (RR) Calculation
Synergism Assay
Transcriptome Profiling (RNA-seq)
qPCR Validation
CYP405D1). Use a stable reference gene for normalization. Perform quantitative real-time PCR (qRT-PCR) on RNA from resistant and susceptible insects [1] [2].P450 Enzyme Activity Assay
RNAi is a powerful tool for functional validation of specific P450 genes and represents a novel control strategy.
Frequently Asked Questions:
Q: How does RNAi help overcome P450 resistance?
Q: What is a major challenge in delivering dsRNA, and how can it be solved?
CYP340L16 for fall armyworm).Table: Efficacy of RNAi in Restoring Insecticide Susceptibility
| Insect Pest | Target P450 Gene(s) | Key Experimental Finding | Citation |
|---|---|---|---|
| Tomato Pinworm (Tuta absoluta) | CYP405D1, CYP6AB269, CYP4AU1 |
Nano-encapsulated dsRNA increased susceptibility to this compound and reduced P450 enzyme activity. | [1] |
| Fall Armyworm (Spodoptera frugiperda) | CYP340L16 |
Silencing CYP340L16 significantly increased susceptibility to this compound, spinetoram, and emamectin benzoate. |
[2] |
What is the role of P450 genes in tetraniliprole resistance? Research on the tomato pinworm, Tuta absoluta, has shown that multiple P450 genes are involved in resistance to the insecticide this compound. Transcriptome analysis of resistant strains revealed that genes such as CYP405D1, CYP6AB269, and CYP4AU1 are significantly upregulated. Furthermore, nanocarrier-mediated RNAi knockdown of these specific genes successfully increased the insect's susceptibility to this compound, confirming their functional role in the resistance mechanism [1] [2].
Why is there no knockdown of my target P450 mRNA? If you are not observing knockdown, please verify the following experimental parameters [3]:
The mRNA is knocked down, but I see no change in the P450 protein activity or insecticide susceptibility. Why? This is a common challenge. The discrepancy can be due to several factors [3]:
The table below summarizes quantitative data from recent studies that successfully used RNAi to reverse insecticide resistance by targeting P450 genes. This can serve as a benchmark for your own experiments.
| Pest Species | Target P450 Gene(s) | Insecticide | Resistance Ratio (Pre-RNAi) | Key RNAi Outcome | Citation |
|---|---|---|---|---|---|
| Tomato Pinworm (Tuta absoluta) | CYP405D1, CYP6AB269, CYP4AU1 | This compound | 20.80-fold | Nano-encapsulated dsRNA increased susceptibility and reduced P450 activity [1]. | |
| Sciarid Fly (Bradysia odoriphaga) | Four upregulated P450 unigenes | Imidacloprid | Information not specified | Oral delivery of dsRNA significantly increased mortality by 18.93% to 35.78% [4]. | |
| Red Palm Weevil (Rhynchophorus ferrugineus) | CYP345J1, CYP6NR1 | Imidacloprid | Information not specified | Silencing via ingested dsRNA significantly decreased survival rate under insecticide treatment [5]. | |
| Bean Flower Thrip (Megalurothrips usitatus) | MusiDN2722 | Acetamiprid | Information not specified | Injection of dsRNA was more efficient than membrane feeding and significantly increased insecticide sensitivity [6]. |
The following workflow is synthesized from the methodologies used in the cited studies, particularly the work on Tuta absoluta [1] and Bradysia odoriphaga [4].
Identify Target P450s:
dsRNA Preparation:
dsRNA Delivery:
Validation and Bioassay:
The following flowchart will help you diagnose and address the most common issues encountered in these experiments.
Understanding the core mechanism of RNAi can help in designing better experiments. The diagram below illustrates the pathway from dsRNA delivery to gene silencing.
The following table summarizes common food processing techniques and their general effectiveness in reducing pesticide residues, which can be applied to research on tetraniliprole.
| Processing Method | Reported Effectiveness on Various Pesticides | Key Considerations & Mechanisms |
|---|---|---|
| Washing | Can reduce certain residues (e.g., DDT) significantly [1]. | Effectiveness depends on pesticide solubility, surface texture of food, and water temperature. Primarily removes surface residues. |
| Boiling/Heating | Can lead to a 100% reduction of some pesticides (e.g., o,p'-DDT, p,p'-DDT in cabbage) [1]. | Thermal degradation, co-distillation with steam, and evaporation. May sometimes concentrate residues if water evaporates. |
| Peeling | Highly effective for removing surface residues on fruits and root vegetables [1]. | Directly removes the outer layers where residues are most concentrated. Not applicable for all food types. |
| Cumulative Effect (Washing + Boiling) | Shown to be highly effective, sometimes achieving 100% reduction of specific residues [1]. | Combines mechanical removal and thermal degradation, offering a multi-hurdle approach. |
To measure the effectiveness of any processing technique, you need a reliable analytical method. Researchers commonly use the following approach, optimized for this compound, which you can adapt for your experiments.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely applied for extracting pesticides like this compound from food and environmental samples [2] [3]. Here is a typical workflow:
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard technique for quantifying this compound due to its high sensitivity and selectivity [2] [4] [3].
Q1: The recovery rate of this compound in my sample is low. What could be the cause?
Q2: How can I validate the effectiveness of my processing technique for reducing this compound?
Q3: My chromatogram shows interfering peaks near the this compound retention time. How can I improve separation?
Before implementing a resistance management plan, it is crucial to understand the potential and known extent of resistance.
The table below summarizes key quantitative data from recent studies for easy comparison.
| Strain / Population | Resistance Ratio (RR) | Cross-Resistance (RR) | Key Findings | Source |
|---|
| Huailai (HL) Field Population | 36.2-fold (Tetraniliprole) | Chlorantraniliprole: 12.2-fold Flubendiamide: 6.7-fold Broflanilide: 1.6-fold | Autosomal, incomplete, polygenic inheritance. Elevated P450 & GST enzyme activity. | [3] | | Lab-Selected (F8 Generation) | 20.80-fold (this compound) | Information not specified in result | Established after 8 generations of selection. Associated with fitness costs. | [1] | | YN-Tet Lab-Selected Strain | 12.9-fold (this compound) | Low level to Chlorantraniliprole | Realized heritability (h²) = 0.1437. Elevated P450 activity. Relative fitness = 0.83. | [2] |
Understanding the biochemical and molecular mechanisms is key to diagnosing and countering resistance.
Current research points to metabolic detoxification by enzyme systems as a primary mechanism, rather than target-site mutation.
CYP4M116, CYP6AW1, CYP405D1, CYP6AB269, and CYP4AU1 [1] [4]. Functional validation via nanocarrier-mediated RNAi silencing of these genes successfully increased susceptibility to this compound [1].This assay tests if metabolic enzymes contribute to resistance.
This protocol directly measures enzyme activity levels.
The following experimental workflows and strategies can be integrated into your research and development programs. For diagrams, ensure text within shapes has high contrast against the background color (e.g., dark text on light backgrounds, light text on dark backgrounds) [5].
When creating charts and graphs for your research, ensure they are accessible to all colleagues [5].
This compound exposure at sublethal concentrations produces complex, multi-generational effects that significantly impact insect population dynamics. The effects are concentration-dependent and can manifest differently across generations, making this a critical consideration for research design.
Table: Documented Sublethal Effects of this compound Across Insect Species
| Insect Species | Generations Affected | Developmental Effects | Reproductive Effects | Population Parameters |
|---|---|---|---|---|
| Tuta absoluta (Tomato Pinworm) | F₀ (directly exposed) | • Prolonged larval duration • Extended pupal stage • Reduced pupal weight | • Reduced adult longevity • Decreased fecundity | • Reduced population growth rate |
| Tuta absoluta (Tomato Pinworm) | F₁ & F₂ (progeny) | • LC₁₀: Accelerated development • LC₃₀: Further developmental delays | • LC₁₀: Enhanced fecundity (hormesis) • LC₃₀: Suppressed reproduction | • LC₁₀: Increased population growth • LC₃₀: Further population decline |
| Spodoptera litura (Tobacco Cutworm) | Multiple generations | • Altered development rates | • Transgenerational hormesis in fecundity | • Potential population resurgence |
| Habrobracon hebetor (Parasitoid Wasp) | F₀ (non-target effects) | • Reduced survival | • Decreased reproduction | • Reduced net reproductive rate (R₀) |
When assessing the environmental safety profile of this compound compared to other insecticides on the parasitoid wasp Habrobracon hebetor, research demonstrates variation in toxicity:
These findings suggest that flupyradifurone and flubendiamide may be more suitable options in integrated pest management programs where conservation of beneficial insects is prioritized [1] [2].
This standardized leaf-dip bioassay method is widely used for assessing this compound toxicity against lepidopteran larvae [3] [4]:
Materials Required:
Procedure:
Critical Notes:
The age-stage, two-sex life table approach provides comprehensive assessment of sublethal effects across generations [3] [5]:
Experimental Design:
Parameters Monitored:
Technical Considerations:
Diagram 1: Transgenerational Effects of Sublethal this compound Exposure. This workflow illustrates the complex multi-generational responses observed in Tuta absoluta and other insect species following exposure to different this compound concentrations.
Research has identified key molecular pathways involved in this compound's sublethal effects:
Reproduction-Related Genes:
Detoxification Genes:
Recent research has elucidated the ROS/CncC signaling pathway as a fundamental mechanism regulating insect midgut detoxification processes:
Diagram 2: ROS-Mediated Detoxification Pathway in Insect Midgut. This mechanism illustrates how AANAT1 regulates detoxification gene expression through the ROS/CncC pathway, influencing insecticide susceptibility in species like Bactrocera dorsalis and Aedes aegypti [6].
Problem: Researchers observing increased population growth in F₁ or F₂ generations despite lethal effects on F₀.
Explanation: This represents transgenerational hormesis - a well-documented phenomenon where sublethal insecticide exposure stimulates biological performance in subsequent generations [3] [7] [4].
Solutions:
Problem: Significant decreased susceptibility to this compound observed after few generations of selection.
Documented Evidence:
Management Strategies:
Problem: Inconsistent results in life history parameter measurements across replicates.
Standardization Recommendations:
When evaluating this compound's population-level effects, these demographic parameters provide the most comprehensive assessment:
Table: Critical Population Parameters for this compound Impact Assessment
| Parameter | Symbol | Interpretation | Significant Findings |
|---|---|---|---|
| Net Reproductive Rate | R₀ | Number of female offspring produced per female | Decreased from 71.33 (control) to 50.25 in H. hebetor [1] |
| Intrinsic Rate of Increase | r | Population growth rate per capita | Significant reduction in F₁ Tuta absoluta at LC₃₀ [5] |
| Finite Rate of Increase | λ | Multiplication factor per unit time | LC₁₀ increased while LC₃₀ decreased in F₁ Tuta absoluta [3] |
| Mean Generation Time | T | Average time between generations | Prolonged in this compound-exposed populations [5] |
| Gross Reproductive Rate | GRR | Total offspring per female without mortality | Significantly affected in transgenerational studies [8] |
Resistance Risk Assessment:
Non-Target Risk Assessment:
Researchers encountering control failures with tetraniliprole should first investigate these two primary resistance pathways.
Target-Site Mutations (RyR): This is a major mechanism where point mutations in the insect's Ryanodine Receptor reduce the binding affinity of diamide insecticides. These mutations often confer broad cross-resistance within the diamide class.
I4790M (or its homologues like I4758M in Chilo suppressalis) and G4946E [1] [2] [3].Metabolic Detoxification: This mechanism involves the overproduction of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s), which break down the insecticide before it can reach its target.
CYP405D1, CYP6AB269, CYP4AU1, CYP4M116, and CYP6AW1 have been linked to this compound resistance [5] [6] [7].The table below summarizes quantitative cross-resistance data from recent studies on various insect pests.
| Insect Pest | Selected Strain | Cross-resistance to Chlorantraniliprole | Cross-resistance to Other Insecticides | Primary Proposed Mechanism |
|---|---|---|---|---|
| Rice Stem Borer (Chilo suppressalis) | Tet-R (Lab-selected) | Yes (RR: 27.7 to 806.8 in field strains) [1] | Information Not Specified | RyR target-site mutations (Y4667C, Y4667D, I4758M, Y4891F) [1] |
| Tomato Pinworm (Tuta absoluta) | YN-Tet (Lab-selected) | Yes (12.9-fold RR after 17 gens) [4] | Flubendiamide [4] | Metabolic detoxification (P450s) [4] |
| Asian Corn Borer (Ostrinia furnacalis) | ACB-TLR (Lab-selected) | Yes (2.10-fold RR) [9] | No cross-resistance to emamectin benzoate or deltamethrin [9] | Information Not Specified |
| Tobacco Cutworm (Spodoptera litura) | Tet-R (Lab-selected) | Yes [8] | Cyantraniliprole, flubendiamide [8] | Metabolic detoxification (P450s) [8] |
| Tobacco Cutworm (Spodoptera litura) | BM28x (Field-evolved) | Yes (Parent strain) | Cyantraniliprole (262-fold), this compound (591-fold) [2] | RyR target-site mutation [2] |
RR: Resistance Ratio; gens: generations
Here are detailed methodologies and FAQs to address common experimental challenges.
1. Establishing a Resistance Baseline and Monitoring
2. Investigating Resistance Mechanisms
The following diagram illustrates the workflow for diagnosing resistance mechanisms.
Q1: If my field population is already resistant to chlorantraniliprole, should I expect this compound to be effective?
Q2: Can sublethal concentrations of this compound influence resistance development?
Q3: How can I confirm the functional role of an overexpressed P450 gene in resistance?
Q4: Are there fitness costs associated with this compound resistance?
Here are answers to some commonly encountered experimental issues:
Q1: My dsRNA appears degraded before cellular uptake, leading to low RNAi efficiency. What could be the cause?
Q2: I observe good cellular uptake but poor gene silencing. Why?
Q3: My experiment works in cell culture but fails in a whole-organism model (e.g., insect). What should I check?
Q4: How can I confirm that my nanocarrier is successfully binding and protecting the dsRNA?
The table below summarizes data from recent studies on various nanocarriers used for dsRNA delivery, which can help in selecting an appropriate system.
Table 1: Performance of Selected Nanocarriers for dsRNA Delivery
| Target Organism | Nanocarrier Type | Target Gene(s) | Key Outcome: Improved Stability | Key Outcome: Improved RNAi Efficiency | Citation |
|---|---|---|---|---|---|
| Helicoverpa armigera | Chitosan | JHAMT, ACHE | Yes | Yes | [2] |
| Aphis gossypii | Star Polycation (SPC) | CYP6CY3 | Yes | Yes | [2] |
| Spodoptera exigua | Guanidine-containing polymers | CHSB | Yes | Yes | [2] |
| Spodoptera exigua | Novel nanodelivery system | - | Protected from SeRNases | Significant improvement | [1] |
| Fusarium graminearum (Fungus) | Layered Double Hydroxide (LDH) nanosheets | Pathogenicity genes | Enhanced environmental stability | Effective gene silencing & disease control | [3] [4] |
Here are standardized protocols for key experiments in nanocarrier-dsRNA research.
Protocol 1: Assessing dsRNA Protection from Nucleases
This protocol is crucial for verifying that your nanocarrier effectively shields dsRNA from degradation [1].
Protocol 2: Validating Gene Silencing Efficiency via RT-qPCR
This protocol confirms the functional outcome of your delivery system at the mRNA level [1].
The following diagrams illustrate the core mechanisms involved in nuclease protection and the experimental workflow for validating dsRNA-nanocarrier complexes.
Diagram 1: Mechanism of Nanocarrier Protection Against dsRNA Degradation
Diagram 2: Experimental Workflow for dsRNA-Nanocarrier Validation
Research indicates that cytochrome P450 monooxygenases (P450s) are critically involved in metabolic resistance to this compound. The following table summarizes key findings from recent studies on specific P450 genes and their roles.
| Insect Species | Key Detoxification Enzymes/Genes Identified | Experimental Method | Major Finding / Role in Tolerance |
|---|---|---|---|
| Fall Armyworm (Spodoptera frugiperda) | CYP340L16 [1] | RNA interference (RNAi) | Silencing significantly increased susceptibility to this compound, spinetoram, and emamectin benzoate [1]. |
| Fall Armyworm (Spodoptera frugiperda) | CYP340AX8v2, CYP9A75, CYP341B17v2 [1] | RNA interference (RNAi) | Knockdown significantly increased sensitivity specifically to This compound [1]. |
| Fall Armyworm (Spodoptera frugiperda) | 67 differentially expressed P450 genes [1] | Transcriptome analysis & qRT-PCR | Genome-wide screening revealed numerous P450 genes responsive to this compound and other insecticides [1]. |
| Tomato Pinworm (Tuta absoluta) | CYP4M116, CYP6AW1 [2] | RT-qPCR | These P450 genes were overexpressed and persisted across three generations (F0, F1, F2) after sublethal this compound exposure [2]. |
Here are detailed methodologies for key experiments you can adapt in your research.
This standardized protocol is used to determine sublethal concentrations for subsequent studies on sublethal and transgenerational effects [2].
This protocol, derived from a study on Spodoptera frugiperda, is used to functionally validate the role of specific P450 genes in insecticide tolerance [1].
Q1: What are the primary enzymatic pathways involved in this compound detoxification? The primary pathway involves Cytochrome P450 monooxygenases (P450s or CYPs) [1] [2]. These enzymes catalyze phase I reactions, such as oxidation, which can modify the insecticide molecule, leading to its detoxification. Glutathione S-transferases (GSTs) may also play a role, as they are key phase II enzymes that conjugate activated toxins with glutathione for excretion [3] [4].
Q2: Can sublethal exposure to this compound lead to unintended effects on insect populations? Yes. Sublethal exposure (e.g., at the LC10 level) can trigger hormesis, a phenomenon where low levels of a stressor stimulate beneficial biological effects [2]. In Tuta absoluta, sublethal this compound exposure in the parental generation (F0) caused negative effects, but promoted faster development and increased population growth in the offspring (F1 and F2 generations). This highlights a significant risk of population resurgence at sublethal concentrations [2].
Q3: Besides metabolic enzymes, what other molecular factors can influence tolerance to this compound? MicroRNAs (miRNAs) play a significant regulatory role. A study in Spodoptera frugiperda identified 30 differentially expressed miRNAs following this compound exposure. Functional validation showed that oversupply of miR-278-5p significantly increased mortality upon this compound exposure, indicating its role in regulating the insecticide's efficacy [5].
The following diagrams outline the general workflow for investigating detoxification enzymes and the specific P450-mediated signaling pathway involved in this compound detoxification.
Diagram 1: Generalized experimental workflow for investigating detoxification enzyme activity in response to this compound exposure. Key steps include toxicity bioassays, molecular analysis, and functional validation.
Diagram 2: Proposed signaling and metabolic pathway of P450-mediated detoxification of this compound in insects. Exposure triggers cellular stress and signaling pathways that lead to increased P450 expression and activity, resulting in detoxification and tolerance.
The following table summarizes the available data on the efficacy and properties of both insecticides. Note that direct comparative data is not available for all parameters.
| Parameter | Tetraniliprole | Chlorantraniliprole |
|---|---|---|
| Primary Target Pests | Larvae of Lepidoptera, Coleoptera, Diptera [1] | Broad-spectrum; cabbage loopers, corn borers, armyworms, cutworms [2] |
| Mode of Action | Ryanodine receptor (RyR) modulator (IRAC Group 28) [3] [1] | Ryanodine receptor (RyR) modulator (IRAC Group 28) [4] [2] |
| Systemic Activity | Information not available in search results | Xylem-mobile; moves upward in the plant from soil/seed applications [4] |
| Efficacy (Lab LC₅₀) | 0.029 mg/L (3rd instar Tuta absoluta larvae) [1] | >90% mortality (Corn earworm on new soybean leaves after R3 application) [4] |
| Resistance Cases | 20.8-fold resistance in Tuta absoluta after 8 generations of selection [3] | Recorded resistance in various pests [2] |
| Key Resistance Mechanism | Overexpression of cytochrome P450 genes (e.g., CYP405D1) [3] | Overexpression of cytochrome P450 enzymes [3] |
| Sublethal/Transgenerational Effects | Hormesis (population resurgence) at LC₁₀ in F1/F2 generations [1] | Information not available in search results |
| Environmental Persistence | Information not available in search results | Highly persistent [2] |
| Toxicity to Non-Targets | Minimal toxicity to non-target mammals [1] | Highly toxic to aquatic invertebrates; low toxicity to bees and earthworms [2] |
For researchers looking to replicate or evaluate these studies, here are the detailed methodologies from the key papers.
Both insecticides share a primary mode of action but can face resistance through similar and distinct mechanisms. The following diagram illustrates the key pathways.
CYP405D1, CYP6AB269, and CYP4AU1 were significantly upregulated in a this compound-resistant strain, enhancing the insect's ability to break down the insecticide [3]. This mechanism also confers cross-resistance to chlorantraniliprole [3].
| Insecticide (Active Ingredient) | Class | Key Efficacy Findings | Study Context |
|---|---|---|---|
| Tetraniliprole | Diamide | Effective as seed treatment; provides systemic control [1]. | Maize seed treatment, field & lab bioassay [1] |
| Spinetoram | Spinosyn | Lowest larval count (0.12 larvae/plant); highest crop water productivity (2.78 kg/m³) [2]. | Foliar spray, field trial [2] |
| Chlorantraniliprole | Diamide | Sublethal concentrations (LC30) reduced pupation rate & fecundity in F0/F1 generations [3]. | Lab study on sublethal effects [3] |
| Flubendiamide | Diamide | Effective; lower larval count (0.37 larvae/plant) [2]. | Foliar spray, field trial [2] |
| Chlorfenapyr | Halogenated pyrrole | Less effective (0.92 larvae/plant) [2]. | Foliar spray, field trial [2] |
The data in the table above were derived from standardized experimental methods crucial for reproducibility.
This compound belongs to the diamide class, which has a specific mode of action. The following diagram illustrates its pathway.
The table below summarizes the key characteristics and available field efficacy data for the three insecticides.
| Insecticide | Chemical Class / Mode of Action (IRAC Group) | Target Pests (Examples from Literature) | Reported Field Efficacy (against specific pests) |
|---|---|---|---|
| Tetraniliprole | Diamide / Ryanodine receptor modulator (Group 28) [1] | Lepidopteran (e.g., Spodoptera litura), Coleopteran, Dipteran [1] | Specific comparative field efficacy data not found in search results. |
| Indoxacarb | Oxadiazine / Sodium channel blocker (Group 22) [2] | Lepidopteran (e.g., Helicoverpa armigera, Spodoptera frugiperda), some Coleopteran and sucking pests [2] | 75.23% mortality against H. armigera (tomato fruit borer) after 6 days; outperformed emamectin benzoate and flubendiamide in one study [3]. |
| Flubendiamide | Diamide / Ryanodine receptor modulator (Group 28) [4] | Lepidopteran (e.g., Spodoptera litura, H. armigera) [4] | 61.10% mortality against H. armigera (tomato fruit borer) after 4 days; lower than chlorantraniliprole and indoxacarb in one study [3]. |
| Chlorantraniliprole | Diamide / Ryanodine receptor modulator (Group 28) [4] | Lepidopteran (e.g., Spodoptera litura, H. armigera) [4] | 65.41% mortality against H. armigera (tomato fruit borer) after 6 days [3]. |
Resistance and Cross-Resistance Concerns
Sublethal Effects and Fitness Costs
Residue and Processing
The methodologies cited in the literature for generating the above data are standardized and rigorous. Key protocols include:
The following diagram illustrates the distinct molecular targets of these insecticides and the primary metabolic resistance mechanisms pests employ, as identified in the research.
The experimental workflow for monitoring and characterizing insecticide resistance typically follows a systematic path from field sampling to mechanistic analysis, as visualized below.
For a robust resistance management strategy, it is critical to rotate insecticides with different MoAs (e.g., do not rotate this compound with flubendiamide) and to incorporate non-chemical control methods where possible.
The table below summarizes key experimental data on tetraniliprole's toxicity and resistance risk compared to other insecticides for managing key pest species.
| Pest Species | Insecticide | Baseline LC50 (mg/L) | Resistance Ratio (RR) | Key Findings | Source Context |
|---|---|---|---|---|---|
| Spodoptera litura (Tobacco Cutworm) | This compound | 0.142 (Lab-S strain) | 4.9-fold (after 12 gen selection) | Realized heritability (h²) of resistance = 0.141; significant cross-resistance to chlorantraniliprole (6.3-fold) and cyantraniliprole (5.5-fold). | [1] |
| Tuta absoluta (Tomato Pinworm) | This compound | Range: 1.159 - 38.346 (field pops) | 1.1 to 33.1-fold (in field populations) | Resistance was autosomal, polygenic, and linked to cytochrome P450 monooxygenases. No cross-resistance to emamectin benzoate or indoxacarb was observed. | [2] |
| Tuta absoluta (Tomato Pinworm) | This compound | 0.029 (to 3rd instar larvae) | Not Reported | Sublethal concentrations (LC10) triggered transgenerational hormesis, increasing F1 and F2 population growth. | [3] |
| Chilo suppressalis (Rice Stem Borer) | This compound | Not Explicitly Given | Not Reported | Mentioned as a case where rapid resistance development occurred under continuous selection pressure. | [1] |
To ensure the reproducibility of the data, here are the core methodologies used in the cited studies.
The leaf-dip method is a standard protocol for evaluating the toxicity of insecticides to leaf-feeding insect larvae [3] [2].
This protocol evaluates the potential for resistance development in a pest population [1].
This methodology investigates the long-term population-level impacts of low-dose insecticide exposure [3].
The diagrams below illustrate the core mechanisms of this compound's action and the subsequent development of resistance, which is critical for understanding its bioefficacy.
The experimental data reveals several critical points for researchers and development professionals:
The available data has some limitations, primarily focusing on lepidopteran pests. A comprehensive comparison guide would be strengthened by investigating:
| Insecticide | Crop / Matrix | Application Dose | Initial Deposit (mg/kg) | Half-Life (Days) | Reference |
|---|---|---|---|---|---|
| This compound | Tomato Fruit | 60 g a.i./ha | 0.865 | 2.7 | [1] |
| Tomato Fruit | 120 g a.i./ha | 1.747 | 3.49 | [1] | |
| Pigeon Pea (Pod) | Single (X) dose | 0.03 | 4.39 | [2] | |
| Pigeon Pea (Pod) | 1.25X dose | 0.05 | 5.81 | [2] | |
| Maize Seed Treatment | 480 FS | Data in plant | Persistent up to 20 DAE* | [3] | |
| Chlorantraniliprole | Kimchi Cabbage | As studied | Data not focused on initial deposit | 10.0 - 15.2 | [4] |
| Maize Seed Treatment | As studied | Data in plant | Persistent up to 20 DAE* | [3] | |
| Cyantraniliprole | Maize Seed Treatment | As studied | Data in plant | Persistent up to 20 DAE* | [3] |
*DAE: Days After Emergence; data indicates duration of biological efficacy and residual toxicity in the plant, not a dissipation half-life in the soil or plant tissue.
The quantitative data in the table reveals important patterns about this compound's environmental behavior.
The data presented rely on robust and standardized analytical methodologies.
All diamide insecticides share a common primary target, which has implications for resistance management.
The following table synthesizes experimental data on the sublethal effects of tetraniliprole and comparable insecticides on various insect pests.
| Insecticide (Class) | Target Pest | Key Sublethal Effects | Experimental Concentrations | Reference |
|---|
| This compound (Diamide) | Tuta absoluta (Tomato Pinworm) | F0 Generation: Prolonged larval/pupal duration, reduced longevity/fecundity. F1/F2 Generations (LC10): Hormesis—accelerated development, increased fecundity & population growth. F1/F2 (LC30): Continued negative effects, delayed development [1]. | LC10: 0.010 mg/L LC30: 0.020 mg/L | [1] | | This compound (Diamide) | Tuta absoluta (Resistant Strain) | F0 Generation: Prolonged larval duration, reduced pupal weight. F1 Generation: Prolonged egg stage. Significant impact on population parameters (r, λ, R0) in resistant strain [2]. | LC10 & LC30 (Strain-specific) | [2] | | Chlorantraniliprole (Diamide) | Spodoptera frugiperda (Fall Armyworm) | Reduced larval/pupal duration, decreased pupal weight, shortened adult longevity in offspring. Minimal induction of detoxification enzymes [3] [4]. | LC50: 1.29 mg/L | [3] [4] | | Chlorantraniliprole, Cyantraniliprole, Spinosad (Various) | Seedcorn Maggot (in Snap Bean) | Cyantraniliprole and spinosad seed treatments performed as well as or occasionally better than the neonicotinoid standard (thiamethoxam) [5]. | Field application rates | [5] | | Deltamethrin, Alpha-Cypermethrin (Pyrethroid) | R. dominica, T. castaneum (Stored Product Pests) | Significant reduction in movement (77-99%) after exposure to insecticide netting, a sublethal effect that persisted over time [6] [7]. | 0.4% (w/w) deltamethrin; 0.34% alpha-cypermethrin netting | [6] [7] |
To ensure reproducibility, here are the detailed methodologies from the cited research on this compound.
Toxicity Bioassay (Leaf-Dip Method) [1] [2]
Assessment of Sublethal and Transgenerational Effects [1]
The research into sublethal effects, particularly for this compound, follows a logical pathway from initial exposure to population-level consequences, which can be visualized in the following diagram.
A key finding for this compound is the induction of hormesis at low sublethal concentrations (LC10), where the offspring (F1/F2) of exposed pests show enhanced reproduction and population growth [1]. This is a critical consideration for resistance management, as it can inadvertently lead to population resurgence. Furthermore, resistance to this compound in Tuta absoluta has been linked to the overexpression of specific Cytochrome P450 genes (e.g., CYP405D1, CYP6AB269) [8].
| Pesticide | Type | Soil DT₅₀ (Lab) | Soil DT₅₀ (Field) | Aqueous Photolysis DT₅₀ | Water Solubility (mg/L) | Notes |
|---|---|---|---|---|---|---|
| Tetraniliprole [1] [2] | Insecticide (Diamide) | 86 days [1] | 165 days [1] (Range: 25-433 days [1]); 4.39-5.81 days (Pigeon pea crop) [2] | Information missing | 1.0 (at pH 7) [1] | • Classified as "Moderately Persistent" (Lab) to "Persistent" (Field) [1]. • Crop-specific half-life can be much shorter [2]. |
| Atrazine [3] | Herbicide (Triazine) | 14-109 days [3] | Information missing | Information missing | 33.0 [3] | • Known for high persistence and potential for groundwater contamination [3]. • Banned in the European Union [4] [3]. |
| Methyl Parathion [5] | Insecticide (Organophosphate) | Information missing | Not widely persistent [5] | Information missing | Information missing | • Degraded by hydrolysis, photolysis, and microbes [5]. • Relatively immobile in soil [5]. |
The data in the table comes from well-established environmental chemistry methodologies. Here are the detailed protocols for key experiments cited:
Soil Degradation Studies (Aerobic): This standard lab test determines how a pesticide breaks down in soil. Soil is collected, homogenized, and maintained under controlled conditions (e.g., 20°C). The pesticide is applied to the soil, and samples are taken at regular intervals. The residue is extracted, often using a method like QuEChERS, and analyzed via Liquid Chromatography coupled with Mass Spectrometry to measure the remaining concentration over time [1].
Field Dissipation Studies: These studies are conducted in actual crop fields. After the pesticide is applied according to label directions, samples of soil, water, and/or crop material are collected over days or weeks. Analysis of these samples provides a realistic half-life that accounts for real-world weather and environmental factors [1] [2].
Crop-Specific Residue Studies: As seen in the pigeon pea study, researchers apply the pesticide at recommended doses (e.g., X and 1.25X). They then collect parts of the crop (like pods and seeds) and soil at set times—from a few hours after application until harvest. The QuEChERS extraction method followed by LC-MS analysis is a common and reliable technique to track residue levels and metabolite formation [2].
The following diagram illustrates the general workflow for conducting these environmental persistence studies.
This compound degrades in the environment, forming at least one primary metabolite, BCS-CQ 63359 [2]. The diagram below outlines this pathway and the primary process studied to understand its persistence.
The following table consolidates data from two studies that assessed the dietary risk of this compound, often in a combination formulation with spirotetramat, on different vegetables. Please note that the alternatives in this context are the metabolites of the active ingredients, and the comparison is not against other, distinct pesticide compounds [1] [2].
| Crop | Pesticide Compound | Half-Life (Days) | Pre-Harvest Interval (PHI) Suggestion | Risk Conclusion | Key Study Methodology |
|---|---|---|---|---|---|
| Okra [1] | This compound | - | 1 day | No risk to consumers if the 1-day waiting period is observed. | QuEChERS method with LC-MS/MS analysis. Risk assessed by comparing calculated residues with established ADI (2 mg/kg bw/day for this compound). |
| Okra [1] | Spirotetramat (and metabolites) | - | 1 day | No risk to consumers if the 1-day waiting period is observed. | QuEChERS method with LC-MS/MS analysis. Risk assessed for total spirotetramat (sum of parent and metabolites) against ADI (0.5 mg/kg bw/day). |
| Brinjal (Eggplant) [2] | This compound | 1.20 - 1.44 | - | No risk to humans, even 2 hours after initial application. | Single-lab validation of a UPLC-MS/MS method. Dissipation kinetics studied; risk evaluated based on residue data. |
| Brinjal (Eggplant) [2] | Spirotetramat (and metabolites) | 1.13 - 1.32 | - | No risk to humans, even 2 hours after initial application. | Single-lab validation of a UPLC-MS/MS method. Dissipation kinetics studied; risk evaluated for total spirotetramat. |
| Chilli [2] | This compound | 3.37 - 4.79 | - | No risk to humans, even 2 hours after initial application. | Same as above. |
| Chilli [2] | Spirotetramat (and metabolites) | 1.81 - 2.74 | - | No risk to humans, even 2 hours after initial application. | Same as above. |
The experimental protocols for the data in the table were largely consistent across the cited studies, primarily following these steps [1] [2]:
The workflow below summarizes the key stages of this process.
To effectively interpret the data above, here is some important context from the broader search results.
The available data offers a solid starting point for this compound's risk profile. To build a comprehensive comparison guide, you may need to undertake a more extensive literature synthesis. Here is a suggested path forward:
Irritant;Environmental Hazard